![molecular formula C15H17N3O2 B5536358 2-[4-(cyclopropylcarbonyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5536358.png)

2-[4-(cyclopropylcarbonyl)piperazin-1-yl]-1,3-benzoxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-[4-(cyclopropylcarbonyl)piperazin-1-yl]-1,3-benzoxazole” is a chemical compound that is related to a class of compounds used in the synthesis of pharmaceuticals . It seems to be an intermediate in the synthesis of Olaparib, a poly ADP ribose polymerase (PARP) inhibitor useful in the treatment of cancers .

Synthesis Analysis

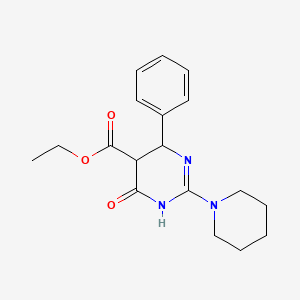

The synthesis of this compound involves a series of chemical reactions. The exact process may vary depending on the specific synthesis protocol. For example, one method involves the interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine . The resulting amidrazones are then subjected to intramolecular cyclization mediated by polyphosphoric acid (PPA) to yield the final product .Molecular Structure Analysis

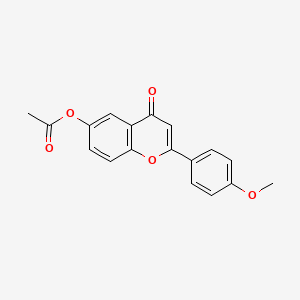

The molecular structure of “2-[4-(cyclopropylcarbonyl)piperazin-1-yl]-1,3-benzoxazole” can be deduced from its name. It contains a benzoxazole ring, which is a heterocyclic compound consisting of a benzene ring fused to an oxazole ring. Attached to this ring is a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a cyclopropylcarbonyl group .Chemical Reactions Analysis

The chemical reactions involving “2-[4-(cyclopropylcarbonyl)piperazin-1-yl]-1,3-benzoxazole” would depend on the specific conditions and reagents used. As an intermediate in the synthesis of pharmaceuticals, it would be expected to undergo further reactions to yield the final product .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[4-(cyclopropylcarbonyl)piperazin-1-yl]-1,3-benzoxazole” would depend on its specific molecular structure. For example, it has a molecular weight of 154.21 g/mol . Other properties such as melting point, boiling point, and solubility would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen

Cancer Treatment: PARP Inhibition

Olaparib: , a derivative of 2-[4-(cyclopropylcarbonyl)piperazin-1-yl]-1,3-benzoxazole, is a potent Poly ADP Ribose Polymerase (PARP) inhibitor . It’s used in treating cancers, particularly those with hereditary BRCA1 or BRCA2 mutations, including some ovarian, breast, and prostate cancers. The compound’s ability to inhibit PARP, an enzyme involved in DNA repair, makes it effective against cancer cells that rely on PARP for survival.

Improved Synthesis Methods

Research has led to novel processes for preparing Olaparib, which include the use of less toxic compounds and improved yields . This advancement in synthetic methods can lead to more efficient production of the drug, making it more accessible for clinical use.

Structural Biology Studies

The structure of the catalytic domain of PARP1 in complex with Olaparib has been elucidated . Such studies are crucial for understanding the molecular interactions at play and can guide the design of new drugs with better efficacy and reduced side effects.

Toxicology

The compound’s reduced toxicity profile is a significant area of research, providing insights into safer drug design and potential applications in minimizing adverse effects in cancer treatment .

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibitPoly ADP ribose polymerase (PARP) , an enzyme involved in DNA repair .

Mode of Action

If we consider the action of similar compounds, they act asPARP inhibitors . They bind to the enzyme and prevent it from performing its function, which is to repair damaged DNA in cells . This leads to an accumulation of DNA damage, which can result in cell death, particularly in cancer cells that have a high rate of DNA replication .

Biochemical Pathways

Parp inhibitors like this compound are known to affect theDNA repair pathway . By inhibiting PARP, these compounds prevent the repair of single-strand DNA breaks. This can lead to the formation of double-strand breaks when the DNA replicates.

Result of Action

Based on the action of similar compounds, the inhibition of parp can lead to an accumulation of dna damage in cells, potentially resulting in cell death . This can be particularly effective against cancer cells, which have a high rate of DNA replication .

Safety and Hazards

The safety and hazards associated with “2-[4-(cyclopropylcarbonyl)piperazin-1-yl]-1,3-benzoxazole” would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling it. It’s important to note that it may cause eye damage, skin irritation, and may be harmful if inhaled .

Eigenschaften

IUPAC Name |

[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-cyclopropylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c19-14(11-5-6-11)17-7-9-18(10-8-17)15-16-12-3-1-2-4-13(12)20-15/h1-4,11H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVWWODNNNLZFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl](cyclopropyl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-furoyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5536289.png)

![(3aS,6aS)-5-(2-chloro-6-fluoro-3-methylbenzoyl)-1-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B5536309.png)

![2-[(methylthio)acetyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B5536326.png)

![N-[(3R*,4R*)-3-hydroxy-1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]pyrazine-2-carboxamide](/img/structure/B5536336.png)

![N'-(2,3-dimethoxybenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5536349.png)

![N,N-dimethyl-2-(2-{1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)ethanamine](/img/structure/B5536351.png)

![2-methyl-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5536366.png)

![5-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5536373.png)